4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole
Description
Significance of Imidazole (B134444) Scaffolds in Chemical Biology and Medicinal Chemistry Research
The imidazole scaffold, a five-membered aromatic ring with two nitrogen atoms, is a privileged structure in medicinal chemistry and chemical biology. nih.govnih.gov Its prevalence stems from its unique electronic characteristics and its ability to engage in various biological interactions. researchgate.net The imidazole ring is a component of essential natural products like the amino acid histidine, histamine, and nucleic acids. researchgate.netbiomedpharmajournal.org
The structural features of the imidazole ring allow it to interact with a wide range of biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic forces, and van der Waals interactions. nih.govresearchgate.net This versatility has led to the development of numerous imidazole-containing drugs with a broad spectrum of therapeutic applications. These include treatments for fungal infections, cancer, inflammatory conditions, and bacterial infections. nih.govresearchgate.netijpsjournal.comnih.gov The electron-rich nature of the imidazole core allows it to bind readily with various enzymes and proteins. nih.govresearchgate.net Furthermore, its polar and ionizable nature can improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. researchgate.net
Table 1: Examples of Marketed Drugs Containing an Imidazole Scaffold
| Drug Name | Therapeutic Class | Primary Use |
|---|---|---|
| Metronidazole | Antibacterial/Antiprotozoal | Treatment of various infections nih.govresearchgate.net |
| Cimetidine | H2 Receptor Antagonist | Treatment of heartburn and peptic ulcers researchgate.net |
| Losartan | Angiotensin II Receptor Blocker | Treatment of high blood pressure researchgate.net |
| Dacarbazine | Anticancer Agent | Treatment of certain types of cancer researchgate.net |
| Omeprazole | Proton Pump Inhibitor | Treatment of acid reflux and peptic ulcers nih.gov |
Role of Fluorination in Imidazole Derivatives for Research Enhancement
The introduction of fluorine atoms into organic molecules, a process known as fluorination, is a powerful and widely adopted strategy in drug discovery to enhance the properties of a lead compound. tandfonline.comresearchgate.net When applied to imidazole derivatives, fluorination can profoundly influence their physicochemical and biological characteristics. rsc.org The small size of the fluorine atom, comparable to that of a hydrogen atom, allows for its introduction without significant steric hindrance. tandfonline.comacs.org
Key effects of fluorination in medicinal chemistry include:
Increased Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes. nih.govmdpi.com This can increase the half-life of a drug in the body.
Enhanced Lipophilicity: Fluorination often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and ability to cross cell membranes. nih.govacs.orgingentaconnect.com
Modulation of pKa: The high electronegativity of fluorine can alter the acidity or basicity (pKa) of nearby functional groups. tandfonline.comacs.orgnih.gov This can be used to fine-tune a molecule's ionization state at physiological pH, impacting its solubility, permeability, and target binding.
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug candidate. tandfonline.comnih.gov
The strategic placement of fluorine on a molecule can therefore be a critical tool for optimizing its drug-like properties. researchgate.netnih.gov
Specific Focus on the Trifluoropropyl Moiety in Chemical Systems
The trifluoropropyl group, specifically the 3,3,3-trifluoropropyl moiety present in the subject compound, is a valuable building block in the synthesis of fluorinated molecules. nih.gov This group combines the effects of fluorination with a propyl chain, offering a distinct set of properties. The trifluoromethyl (CF3) group at the end of the propyl chain is a particularly important structural motif in medicinal chemistry. mdpi.combohrium.com
The presence of a trifluoromethyl group can confer several advantages:
High Metabolic Stability: The CF3 group is highly resistant to oxidative metabolism, which is a common pathway for drug breakdown. mdpi.com
Increased Lipophilicity and Bioavailability: The trifluoromethyl group significantly enhances the lipophilicity of a molecule, which can lead to better membrane permeability and oral bioavailability. mdpi.comwechemglobal.com
Potent Electron-Withdrawing Effects: The strong electron-withdrawing nature of the CF3 group can influence the electronic properties of the entire molecule, affecting its reactivity and interactions with biological targets. mdpi.com
Research has shown that incorporating a trifluoromethyl group can significantly enhance the biological activity of molecules. nih.gov For instance, it can improve the binding selectivity and pharmacokinetic profile of drug candidates. mdpi.com The 3,3,3-trifluoropropyl group, therefore, serves as a vehicle to introduce these beneficial properties of the CF3 group into a larger molecular framework.
Contextualizing 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole within Fluorinated Heterocyclic Research
The field of fluorinated heterocyclic chemistry has grown immensely in importance, with a significant number of FDA-approved drugs containing these structural motifs. rsc.orgtandfonline.comrsc.org The combination of a heterocyclic ring system, like imidazole, with fluorine-containing substituents often leads to compounds with enhanced therapeutic potential. rsc.orgresearchgate.net
This compound exemplifies the rational design principles used in modern medicinal chemistry.
The imidazole scaffold provides a proven core structure for biological activity and favorable pharmacokinetic properties.
The 4-methyl group can influence the molecule's binding to its target and its metabolic profile.
The 2-(3,3,3-trifluoropropyl) group introduces the significant benefits of fluorination, including metabolic stability and enhanced lipophilicity, which are crucial for developing effective therapeutic agents.
Table 2: Properties Conferred by Key Structural Moieties
| Structural Moiety | Key Properties and Significance in Research |
|---|
| Imidazole Scaffold | - Core component of many biologically active molecules. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2/c1-5-4-11-6(12-5)2-3-7(8,9)10/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUYFTNKOHDODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation Techniques in Research on 4 Methyl 2 3,3,3 Trifluoropropyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, ¹⁹F, and ²⁹Si, a detailed map of the molecular structure can be assembled.
¹H NMR Analysis of Imidazole (B134444) and Trifluoropropyl Protons
The ¹H NMR spectrum of 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole provides key information about the number, connectivity, and chemical environment of protons in the molecule. The spectrum is expected to show distinct signals for the protons on the imidazole ring, the methyl group, the trifluoropropyl side chain, and the N-H group.
The lone proton on the imidazole ring (H-5) is anticipated to appear as a singlet, typically in the range of δ 6.5-7.5 ppm. The methyl group protons at the C-4 position would also produce a singlet, expected further upfield around δ 2.0-2.5 ppm. The N-H proton of the imidazole ring typically appears as a broad singlet, the chemical shift of which can vary significantly (δ 10-13 ppm) depending on the solvent and concentration, due to hydrogen bonding and chemical exchange.
The 3,3,3-trifluoropropyl group presents a more complex pattern. The two methylene (B1212753) groups (-CH₂-CH₂-CF₃) are chemically distinct and are expected to appear as multiplets due to coupling with each other (vicinal coupling) and with the fluorine atoms. Based on analogous structures like 2-(3,3,3-trifluoropropyl)naphthalene, the methylene group adjacent to the imidazole ring (α-CH₂) would likely resonate around δ 3.0-3.2 ppm, while the methylene group adjacent to the trifluoromethyl group (β-CH₂) would appear further upfield, around δ 2.5-2.7 ppm, as a more complex multiplet due to strong coupling to the three fluorine atoms. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| N-H | 10.0 - 13.0 | br s | Shift is solvent and concentration dependent. |
| C5-H | 6.5 - 7.5 | s | Aromatic proton on the imidazole ring. |
| α-CH₂ (adjacent to ring) | 3.0 - 3.2 | m | Multiplet due to coupling with β-CH₂. |
| β-CH₂ (adjacent to CF₃) | 2.5 - 2.7 | m | Complex multiplet due to coupling with α-CH₂ and ¹⁹F. |
| C4-CH₃ | 2.0 - 2.5 | s | Methyl group on the imidazole ring. |
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. The spectrum for this compound would display signals for each unique carbon atom.
The imidazole ring carbons are expected to resonate in the aromatic region. The C-2 carbon, being attached to two nitrogen atoms and the electron-withdrawing trifluoropropyl group, would be the most downfield, likely appearing above δ 145 ppm. The C-4 and C-5 carbons would resonate between δ 115 and 135 ppm. The methyl carbon (C4-CH₃) is expected in the aliphatic region, around δ 10-15 ppm.
For the trifluoropropyl side chain, the CF₃ carbon will appear as a distinct quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a chemical shift around δ 126-128 ppm and a large coupling constant (≈ 275 Hz). rsc.org The adjacent methylene carbon (β-CH₂) will also be a quartet due to two-bond coupling (²JCF) around δ 34-36 ppm (J ≈ 30 Hz), while the α-CH₂ carbon may show a smaller quartet or triplet of triplets due to three-bond coupling (³JCF) around δ 25-28 ppm (J ≈ 3 Hz). rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |
|---|---|---|---|
| C-2 | >145 | s | - |
| C-4 | 130 - 135 | s | - |
| C-5 | 115 - 125 | s | - |
| CF₃ | 126 - 128 | q | ≈ 275 |
| β-CH₂ | 34 - 36 | q | ≈ 30 |
| α-CH₂ | 25 - 28 | q | ≈ 3 |
| C4-CH₃ | 10 - 15 | s | - |
¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent. They are expected to produce a single signal in the ¹⁹F NMR spectrum.
This signal's multiplicity will be determined by coupling to the adjacent protons of the β-CH₂ group. Due to coupling with these two equivalent protons, the signal should appear as a triplet. Based on data from similar trifluoropropyl-substituted aromatics, the chemical shift is expected to be in the range of δ -65 to -67 ppm, with a coupling constant (³JHF) of approximately 10-11 Hz. rsc.org For comparison, the related compound 1-methyl-2-(trifluoromethyl)-1H-imidazole shows a singlet at δ -61.47 ppm, reflecting the different electronic environment and lack of adjacent protons for coupling. rsc.org
²⁹Si NMR for Silicon-Containing Imidazole Precursors
While ²⁹Si NMR is not used to analyze the final compound, it is a valuable technique for characterizing silicon-containing intermediates used in its synthesis. A common synthetic route to N-substituted imidazoles involves the use of a silylated precursor, such as N-(trimethylsilyl)imidazole. rsc.org
²⁹Si NMR can confirm the successful formation of such precursors. The trimethylsilyl (B98337) (TMS) group provides a characteristic signal in the ²⁹Si NMR spectrum. For N-(trimethylsilyl)imidazole, the silicon atom is bonded to one nitrogen and three methyl groups, and its chemical shift would be expected in the typical range for such environments, generally between δ 0 and +15 ppm relative to tetramethylsilane (B1202638) (TMS). This analysis ensures the purity and identity of the reactive intermediate before proceeding with subsequent reaction steps.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational Spectroscopy for Functional Group Identification (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3100-2500 cm⁻¹ would be indicative of the N-H stretching vibration, with its breadth resulting from intermolecular hydrogen bonding. C-H stretching vibrations from the aromatic imidazole ring and the methyl group would appear around 3150-3000 cm⁻¹, while the aliphatic C-H stretches of the propyl chain would be observed between 3000-2850 cm⁻¹.
The imidazole ring itself has characteristic C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The most intense and defining feature of the spectrum would be the C-F stretching vibrations from the trifluoromethyl group. These typically appear as very strong, sharp absorptions in the 1300-1100 cm⁻¹ range, often as multiple bands, which are highly characteristic of fluorinated organic compounds. rsc.org
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (H-bonded) | 3100 - 2500 | Broad, Medium |
| Aromatic C-H stretch | 3150 - 3000 | Medium-Weak |
| Aliphatic C-H stretch | 3000 - 2850 | Medium |
| C=N / C=C ring stretch | 1600 - 1450 | Medium-Strong |
| C-F stretch | 1300 - 1100 | Very Strong |
Electronic Spectroscopy for Conjugation and Aromaticity (UV-Vis)
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic structure of this compound. The UV-Vis spectrum provides insights into the π-electron system of the imidazole ring, which is responsible for its aromatic character.
The imidazole ring system typically exhibits characteristic absorption bands in the UV region. For instance, the parent imidazole compound shows a strong absorption peak around 205-217 nm. researchgate.netmdpi.com This absorption is attributed to a π → π* electronic transition within the C=N chromophore of the heterocyclic ring. researchgate.net The introduction of a methyl group at the 4-position, as seen in 4-methyl-imidazole, typically results in a bathochromic (red) shift of this absorption peak to approximately 217 nm. mdpi.com
For this compound, the electronic spectrum is expected to be largely dictated by the substituted imidazole chromophore. The primary absorption would correspond to the π → π* transition of the imidazole ring. The 3,3,3-trifluoropropyl group at the 2-position is an alkyl group and is not expected to significantly participate in the ring's conjugation. Therefore, its direct influence on the position of the main absorption maximum (λmax) is likely to be minimal compared to the foundational 4-methyl-imidazole structure. A minor hypsochromic (blue) or bathochromic shift might be observed due to the electronic inductive effects of the trifluoromethyl group. A second, much weaker absorption band, corresponding to an n → π* transition of the non-bonding electrons on the nitrogen atoms, may also be present at a longer wavelength, often around 275-280 nm for similar imidazole structures. researchgate.net
Table 1: UV-Vis Absorption Data for Imidazole and a Related Compound
| Compound | Solvent | λmax (nm) | Transition | Reference |
|---|---|---|---|---|
| Imidazole | Aqueous | ~205-217 | π → π | researchgate.netmdpi.com |
| 4-Methyl-imidazole | Aqueous Methanol | 217 | π → π | mdpi.com |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C7H9F3N2, corresponding to a precise molecular weight of approximately 178.15 g/mol . sinfoobiotech.comsinfoochem.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be observed at m/z 178. The fragmentation of this compound is expected to be influenced by the stability of the aromatic imidazole ring and the presence of the trifluoropropyl substituent. Key fragmentation pathways would likely involve the cleavage of the C-C bond between the imidazole ring and the propyl side chain.
Expected fragmentation patterns include:
Loss of the trifluoropropyl side chain: Cleavage of the bond connecting the side chain to the ring could lead to a fragment corresponding to the 4-methyl-1H-imidazolyl cation.
Cleavage within the side chain: Fragmentation of the propyl chain itself, such as the loss of a CF3 radical, would result in a significant peak.
Ring Fragmentation: The stable imidazole ring may also undergo characteristic fragmentation, leading to smaller ions containing nitrogen.
Analysis using techniques like Multiple Reaction Monitoring (MRM) could be employed for quantitative studies, tracking specific transitions from a precursor ion to a product ion. For the related compound 4-methylimidazole (B133652), a common transition monitored is m/z 83 → 56. rsc.org
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C7H9F3N2 | sinfoobiotech.comsinfoochem.com |
| Molecular Weight | 178.15 g/mol | sinfoobiotech.comsinfoochem.com |
| Expected Molecular Ion (M+•) | m/z 178 |
X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions
While the specific crystal structure for this compound is not detailed in the available literature, analysis of related imidazole structures provides a strong basis for predicting its solid-state characteristics. The imidazole ring is known to be planar. nih.gov The crystal packing will be significantly influenced by hydrogen bonding involving the N-H proton of the imidazole ring, which can act as a hydrogen bond donor, and the lone pair on the other nitrogen atom, which acts as a hydrogen bond acceptor. This typically leads to the formation of chains or networks of molecules in the crystal lattice. researchgate.net
The three fluorine atoms on the propyl side chain are expected to have a profound influence on the crystal packing of this compound. The high electronegativity of fluorine makes the C-F bond highly polar.
Key influences of the trifluoromethyl group include:
Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors, potentially forming C-H···F intermolecular interactions with neighboring molecules. These interactions, while weaker than conventional N-H···N hydrogen bonds, can play a crucial role in directing the three-dimensional crystal architecture. researchgate.net
Dipole-Dipole Interactions: The strong dipole of the CF3 group will contribute to dipole-dipole interactions within the crystal lattice, influencing the orientation of adjacent molecules.
Steric Effects: The trifluoromethyl group is sterically demanding and will affect how molecules pack together, potentially leading to specific packing motifs that differ from non-fluorinated analogues. The presence of fluorine often stabilizes protein structures against unfolding because fluorinated amino acids are more hydrophobic. nih.gov
In related metal-organic frameworks, structure-directing agents like NH4F play a crucial role in promoting the formation of more uniform and crystalline phases. acs.org This highlights the significant role fluorine can play in directing crystal formation and structure. The interplay between the strong N-H···N hydrogen bonds of the imidazole core and the weaker, more numerous C-H···F and dipole-dipole interactions from the trifluoropropyl group will ultimately define the solid-state structure of the compound.
Computational and Theoretical Investigations of 4 Methyl 2 3,3,3 Trifluoropropyl 1h Imidazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole. These methods provide a detailed picture of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding chemical behavior.
The HOMO represents the region of the molecule most likely to donate electrons in a reaction, indicating susceptibility to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept electrons, highlighting sites for nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ugm.ac.id In contrast, a small gap suggests the molecule is more polarizable and reactive. growingscience.com
For imidazole (B134444) derivatives, DFT calculations are routinely used to compute these properties. ugm.ac.idirjweb.com The introduction of the electron-withdrawing 3,3,3-trifluoropropyl group is predicted to lower the energy levels of both the HOMO and LUMO and influence their spatial distribution. This modification can significantly alter the molecule's reactivity profile compared to its non-fluorinated counterparts. emerginginvestigators.org Global reactivity descriptors, such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), can be derived from HOMO and LUMO energies to quantify and compare the reactivity of different fluorinated imidazoles. irjweb.com
| Compound/Method | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Key Finding |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine (DFT/B3LYP/6–311++G(d,p)) | -6.2967 | -1.8096 | 4.4871 | The large energy gap reflects the chemical stability of the molecule. irjweb.com |
| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine (DFT/B3LYP/6-311+G(d,P)) | -6.2967 | -1.8096 | 4.4871 | A higher chemical hardness value (2.2435 eV) indicates significant stability. irjweb.com |
| cis-[Ni(C6F5)2(PyImMe)] (DFT/TPSSh) | ~ -7.5 | ~ -4.5 | ~ 3.0 | The DFT-calculated energy gap aligns well with experimental data from cyclic voltammetry. acs.org |
This table presents data for analogous imidazole-containing compounds to illustrate the application of quantum chemical calculations. Specific values for this compound would require dedicated computation.
Molecular Docking and Simulation Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is crucial in structure-based drug design for evaluating how molecules like this compound might interact with biological receptors at an atomic level. nih.govresearchgate.net Docking algorithms score potential binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts, with lower binding energy scores typically indicating more favorable interactions. nih.gov
For imidazole derivatives, docking studies have revealed common interaction patterns. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. nih.gov The trifluoropropyl group can participate in specific interactions; although organic fluorine is a weak hydrogen bond acceptor, it can form favorable contacts with protein backbones and influence binding through dipole-dipole and hydrophobic interactions. nih.govnih.gov
| Ligand Class | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Imidazole Chalcone Derivative | EGFR Kinase Domain | -7.32 | LYS721, CYS773 (H-bonds); MET769, LEU694 (hydrophobic) nih.gov |
| Imidazole Derivative | GlcN-6-P synthase (2VF5) | Not specified (minimum binding energy) | Ser347, Thr352, Glu488, Lys603 (potential H-bonds) researchgate.net |
| Fluorinated Phenylacetamide Imidazolium Salt | DNA | -3.9 to -4.4 | Variable hydrogen bond formation with DNA bases. acs.org |
This table showcases representative docking results for imidazole derivatives against various biological targets to exemplify the types of interactions and binding energies observed.
Structure-Based Drug Design Principles Applied to Imidazole Derivatives
Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of a biological target. researchgate.net This methodology is particularly effective for developing inhibitors based on scaffolds like imidazole. The process begins with identifying a molecular target and obtaining its 3D structure, typically through X-ray crystallography or NMR spectroscopy.
With the target structure known, computational chemists can analyze the binding site's size, shape, and chemical environment. Docking studies are then used to predict how existing imidazole derivatives or newly designed molecules might fit into this site. nih.govbenthamdirect.com The imidazole core serves as a versatile anchor that can be chemically modified with different substituents to optimize interactions with specific pockets of the active site. researchgate.net
For example, if a binding pocket contains a hydrophobic region, the imidazole scaffold can be functionalized with lipophilic groups. If a hydrogen bond donor/acceptor is needed at a specific position, substituents can be added to the imidazole ring to fulfill this role. The trifluoropropyl group in this compound, for instance, could be designed to interact with a specific region of a target protein, potentially displacing water molecules and improving binding affinity. acs.org SBDD is an iterative process where computational predictions guide chemical synthesis, and the resulting compounds are then tested experimentally, with the results feeding back into further computational design cycles. benthamdirect.com
Analysis of Fluorine Effects on Molecular Conformation and Electrostatic Potential
The substitution of hydrogen with fluorine has profound effects on a molecule's conformation and electronic properties, which are critical for its biological activity. nih.gov The 3,3,3-trifluoropropyl group in the target molecule introduces several distinct stereoelectronic effects.
One of the most significant is the influence on molecular conformation. Due to hyperconjugative interactions (e.g., σC-H→σ*C-F), fluorinated alkanes often exhibit a preference for a gauche arrangement rather than an anti conformation. semanticscholar.orgnih.gov This "gauche effect" can impose a specific three-dimensional shape on the flexible propyl chain, effectively locking it into a preferred conformation. nih.gov This conformational pre-organization can be advantageous for binding to a protein receptor, as it reduces the entropic penalty of binding.
Furthermore, fluorine's extreme electronegativity drastically alters the molecule's electrostatic potential. The three fluorine atoms create a strong dipole and a region of intense negative electrostatic potential at the terminus of the propyl group, while the carbon atoms attached to them become more electropositive. nih.govacs.org This polarization impacts the entire molecule, influencing its dipole moment and how it interacts with its environment. The negative potential around the CF3 group can engage in favorable electrostatic and dipole-dipole interactions with complementary positive regions on a receptor surface. researchgate.net
| Effect of Fluorination | Description | Impact on Molecular Properties |
| Gauche Effect | A stereoelectronic preference for a gauche conformation in vicinal difluoroalkanes and related structures. semanticscholar.orgnih.gov | Induces a "bend" or specific spatial arrangement in alkyl chains, reducing conformational flexibility. nih.gov |
| Electrostatic Potential | Fluorine's high electronegativity creates a strong partial negative charge (δ-) on fluorine and a partial positive charge (δ+) on the adjacent carbon. nih.gov | Creates a strong local dipole moment and alters the molecular electrostatic potential map, influencing intermolecular interactions. acs.org |
| Metabolic Blocking | The strength of the C-F bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes. | Increases metabolic stability and can prolong the biological half-life of a drug. |
| pKa Modulation | The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. nih.gov | Alters the ionization state of the molecule at physiological pH, affecting solubility and receptor binding. |
Prediction of Structure-Property Correlations in Fluorinated Imidazoles
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate a molecule's structural or physicochemical features with its biological activity or physical properties. scispace.comresearchgate.net For a series of related compounds like fluorinated imidazoles, QSAR can identify the key molecular descriptors that govern their efficacy. nih.gov
These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or physicochemical (e.g., lipophilicity (logP), molar refractivity). scispace.comresearchgate.net By developing a statistically validated mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
In the context of fluorinated imidazoles, QSAR studies can reveal the quantitative impact of fluorine substitution. For instance, models might show that increasing lipophilicity, often a consequence of fluorination, correlates positively with activity up to a certain point. scispace.com Similarly, specific electronic parameters related to the trifluoropropyl group could be identified as critical for binding affinity. These models are essential for systematically exploring chemical space and rationally designing imidazole derivatives with improved properties, whether it be enhanced biological activity, better membrane permeability, or increased metabolic stability. researchgate.netnih.govresearchgate.net
| Descriptor Type | Example Descriptors | Relevance to Fluorinated Imidazoles |
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Quantifies the effects of the electron-withdrawing trifluoropropyl group on reactivity and intermolecular interactions. |
| Steric/Topological | Molecular Weight, Molar Refractivity, Balaban Index (J) | Describes the size and shape of the molecule, which is critical for fitting into a receptor's binding site. researchgate.net |
| Physicochemical | Partition Coefficient (SlogP), Surface Tension (St) | Correlates with properties like lipophilicity and membrane permeability, which are heavily influenced by fluorination. scispace.comresearchgate.net |
| 3D-QSAR Fields (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | Maps the 3D regions around the molecule where specific properties are favorable or unfavorable for activity. nih.gov |
Structure Activity Relationship Sar Studies and Rational Design of 4 Methyl 2 3,3,3 Trifluoropropyl 1h Imidazole Analogues
Impact of Methyl Substitution on Imidazole (B134444) Ring Activity
The imidazole ring is a versatile scaffold in drug design, and its substitution pattern significantly dictates its biological activity. The presence of a methyl group at the 4-position of the imidazole ring in 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole can influence its physicochemical properties and target interactions in several ways.
Substituents on the imidazole ring can affect the molecule's electronic properties, lipophilicity, and steric profile. researchgate.net The methyl group is an electron-donating group, which can increase the electron density of the imidazole ring. This alteration in electron distribution can modulate the pKa of the ring's nitrogen atoms, which in turn can affect the compound's ionization state at physiological pH and its ability to form hydrogen bonds with biological targets. nih.gov
SAR studies on various imidazole derivatives have demonstrated that the position and nature of substituents are crucial for their biological function. For instance, in a series of antifungal imidazole derivatives, the introduction of a methyl group at the meta position of a phenyl ring attached to the imidazole scaffold resulted in potent activity. nih.gov While this finding is not directly on the imidazole ring itself, it highlights the sensitivity of biological activity to the placement of methyl groups within the broader chemical structure. The strategic placement of a methyl group can lead to favorable steric interactions within a binding pocket, enhancing affinity and selectivity.
Conversely, the addition of a methyl group can also introduce steric hindrance that may be detrimental to binding with a specific target. The precise impact of the 4-methyl group in this compound would be dependent on the specific topology of its biological target's binding site.
Table 1: Potential Effects of Methyl Substitution on the Imidazole Ring
| Feature | Potential Impact of 4-Methyl Group | Rationale |
| Electronic Properties | Increased electron density on the imidazole ring. | The methyl group is electron-donating. |
| pKa Modulation | Can alter the basicity of the imidazole nitrogens. | Changes in electron density affect proton affinity. |
| Binding Interactions | May provide favorable van der Waals contacts. | The methyl group can fit into hydrophobic pockets of a target. |
| Steric Hindrance | Could prevent optimal binding to some targets. | The size of the methyl group may clash with the target's surface. |
| Metabolic Stability | May influence the metabolic profile of the compound. | The methyl group can affect susceptibility to metabolic enzymes. |
Role of the Trifluoropropyl Moiety in Modulating Biological Activity
The 2-(3,3,3-trifluoropropyl) group is a key feature of the molecule, and the incorporation of trifluoromethyl (-CF3) and other fluoroalkyl groups is a well-established strategy in modern drug design. hovione.com These groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.comnih.gov
Furthermore, the carbon-fluorine bond is exceptionally strong, which imparts high metabolic stability to the trifluoromethyl group. mdpi.com By replacing hydrogen atoms with fluorine, the susceptibility of the alkyl chain to metabolic oxidation by cytochrome P450 enzymes can be significantly reduced. This can lead to a longer biological half-life and improved bioavailability.
The strong electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the rest of the molecule, which may affect its binding affinity to the target. mdpi.com Quantitative structure-activity relationship (QSAR) studies on 4-trifluoromethylimidazole derivatives have shown a significant correlation between the cytotoxicity of these compounds and their absolute electron negativity, highlighting the importance of the electronic effects of the trifluoromethyl group. researchmap.jpnih.gov
Table 2: Key Contributions of the Trifluoropropyl Moiety to Biological Activity
| Property | Contribution of the Trifluoropropyl Group | Consequence for Biological Activity |
| Lipophilicity | Increases the overall lipophilicity of the molecule. mdpi.com | Enhanced cell membrane permeability and potential for improved bioavailability. wikipedia.org |
| Metabolic Stability | The C-F bonds are highly stable to metabolic degradation. mdpi.com | Increased half-life and reduced metabolic clearance. |
| Binding Affinity | Can engage in favorable interactions within a target's binding site. | Potential for enhanced potency and selectivity. |
| Electronic Effects | Acts as a strong electron-withdrawing group. mdpi.com | Modulates the electronic profile of the imidazole ring, influencing target interactions. |
Investigation of Fluorine Atom Position and Number on Biological Profiles
The strategic placement and number of fluorine atoms within a molecule can have a dramatic impact on its biological activity. researchgate.net While the subject compound contains a trifluoropropyl group, it is instructive to consider how variations in the fluorination pattern could modulate its biological profile.
The position of fluorine substitution can be critical. For instance, in a series of fluorinated indazole derivatives, moving a fluorine atom from the C4 to the C6 position resulted in a significant enhancement of inhibitory potency against Rho kinase and a dramatic increase in oral bioavailability. nih.gov This illustrates that even subtle changes in the location of a fluorine atom can have profound effects on both pharmacodynamics and pharmacokinetics.
The number of fluorine atoms also plays a crucial role. Studies on fluorinated pyrazole-based heterocycles as inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) have shown that the number and location of fluorine atoms greatly influence the inhibitory potency. nih.gov An increasing number of fluorine atoms was found to increase the inhibitory activity and selectivity, possibly due to the formation of hydrogen bonds with the active site. nih.gov
Therefore, for analogues of this compound, one could hypothesize that:
Monofluorinated or difluorinated analogues might exhibit different lipophilicity and electronic properties compared to the trifluorinated compound, which could alter their biological activity and metabolic stability. nih.govnih.gov
Positional isomers of the fluorine atoms on the propyl chain (e.g., 2,2,2-trifluoropropyl or 1,1,1-trifluoropropyl) would likely lead to different steric and electronic profiles, potentially resulting in altered target binding and metabolic susceptibility.
Table 3: Hypothetical Effects of Varying Fluorine Substitution on a Propyl-imidazole Scaffold
| Fluorination Pattern | Potential Impact on Biological Profile |
| Monofluorination | May lead to a different balance of lipophilicity and polarity compared to the trifluoromethyl group. researchgate.net |
| Difluorination | Would have intermediate electronic and steric properties between mono- and trifluorinated analogues. |
| Positional Isomers | Altered spatial arrangement of fluorine atoms could lead to different binding interactions and metabolic pathways. |
| Increased Fluorination | Generally increases metabolic stability and can enhance binding affinity through specific interactions. nih.gov |
Strategic Derivatization for Enhanced Biological Activity
Strategic derivatization of the this compound scaffold is a key approach to enhance its biological activity, selectivity, and pharmacokinetic properties. This can involve modifications at various positions of the imidazole ring or the trifluoropropyl side chain.
One common strategy is the creation of hybrid molecules by linking the imidazole core to other known pharmacophores. For example, novel imidazole-1,2,3-triazole hybrids have been synthesized, demonstrating that the combination of these two heterocyclic systems can lead to potent anticancer activity. nih.gov Similarly, the development of imidazole-based pyrimidine (B1678525) hybrids has yielded compounds with significant inhibitory activity against carbonic anhydrase isoenzymes, which are targets for cancer and glaucoma treatment. mdpi.com
Derivatization can also be used to fine-tune the physicochemical properties of the parent compound. For example, N-alkylation of the imidazole ring is known to alter the pharmacological actions and pharmacokinetics of imidazole-containing compounds. mdpi.com By introducing different substituents at the N-1 position of the imidazole ring, it is possible to modulate the compound's solubility, lipophilicity, and metabolic stability.
Table 4: Examples of Strategic Derivatization of Imidazole Scaffolds
| Derivatization Strategy | Example | Desired Outcome |
| Hybridization with other heterocycles | Imidazole-triazole hybrids nih.gov | Synergistic effects leading to enhanced biological activity. |
| Conjugation to other moieties | Imidazole-coumarin conjugates mdpi.com | Modulation of activity and targeting of different biological pathways. |
| N-Alkylation of the imidazole ring | Introduction of various alkyl or aryl groups at the N-1 position. mdpi.com | Altered pharmacokinetic and pharmacodynamic profiles. |
| Substitution on the imidazole ring | Introduction of different functional groups at the C-4 and C-5 positions. | Optimization of binding interactions and physicochemical properties. |
Pharmacophore Identification and Optimization for Imidazole Scaffolds
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying and optimizing the pharmacophore of imidazole-based compounds is a crucial step in the rational design of more potent and selective analogues.
The process of pharmacophore identification typically involves studying the SAR of a series of active compounds to determine the key chemical features responsible for their biological activity. These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positively or negatively ionizable groups. For imidazole scaffolds, the nitrogen atoms of the ring can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. nih.gov The imidazole ring itself can participate in π-π stacking interactions with aromatic residues in a protein's binding site. nih.gov
Once a pharmacophore model has been established, it can be used to guide the design of new compounds with improved activity. This can involve modifying the existing scaffold to better match the pharmacophore, or using the pharmacophore model to screen virtual libraries of compounds to identify new chemical entities with the desired features. For example, a pharmacophore optimization of imidazole chalcones was undertaken to modulate microtubule dynamics for anticancer applications. nih.gov This involved a comprehensive SAR study focusing on structural variations to enhance cytotoxic activity. nih.gov
In the context of this compound, a pharmacophore model would likely include:
The imidazole ring as a key hydrogen bonding and aromatic interaction feature.
The trifluoropropyl group as a significant hydrophobic and potentially hydrogen bond-accepting moiety.
The 4-methyl group as a feature that may provide favorable steric interactions or influence the electronic properties of the imidazole ring.
Optimization of this pharmacophore could involve altering the size and nature of the substituent at the 2-position, modifying the substitution pattern on the imidazole ring, or introducing additional functional groups to create new interactions with the target.
Table 5: Key Pharmacophoric Features of Imidazole Scaffolds
| Pharmacophoric Feature | Potential Role in Biological Activity |
| Imidazole Ring | Hydrogen bond donor/acceptor, aromatic interactions. nih.gov |
| Substituents at C-2 | Can influence selectivity and potency through steric and electronic effects. |
| Substituents at C-4 and C-5 | Modulate lipophilicity and can provide additional binding interactions. |
| Substituent at N-1 | Affects pharmacokinetic properties and can be used to introduce additional functionality. mdpi.com |
Biological and Biomedical Research Applications of 4 Methyl 2 3,3,3 Trifluoropropyl 1h Imidazole Mechanistic and Discovery Focus
Research into Antimicrobial Properties of Imidazole (B134444) Derivatives
The imidazole moiety is a core component of many compounds investigated for their antimicrobial effects. This structural feature is present in numerous synthetic and natural products that exhibit a wide range of biological activities.
Research into imidazole derivatives has demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, certain nitroimidazole derivatives are used as therapeutic agents for infections caused by various bacteria. nih.gov The antibacterial efficacy of these compounds is often influenced by their structural characteristics, such as lipophilicity, which can be modified by adding different hydrophobic substituents to the imidazole ring. nih.gov Studies on various imidazole-based compounds have reported activity against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. sphinxsai.comresearchgate.net The mechanism of action for some nitroimidazoles involves the reduction of the nitro group to form radical anions that can damage bacterial cells. nih.gov
Table 1: Examples of Antibacterial Activity of Various Imidazole Derivatives (Not 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole)
| Imidazole Derivative Class | Bacterial Strain(s) | Reported Activity |
| Nitroimidazoles | E. coli, P. aeruginosa | Potent activity with low MIC values. nih.gov |
| Imidazolium Salts | B. subtilis, E. coli | More active against Gram-positive bacteria. nih.gov |
| 2,4,5-trisubstituted imidazoles | E. coli, S. aureus, P. aeruginosa | Good antibacterial activity compared to standards. sphinxsai.com |
This table is for illustrative purposes based on general findings for the imidazole class and does not represent data for this compound.
Imidazole-containing compounds are well-known for their antifungal properties. Many antifungal drugs in clinical use belong to the azole class, which includes imidazoles. These compounds often work by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nano-ntp.com Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death. nano-ntp.com Research has shown that various synthetic imidazole derivatives exhibit significant activity against a range of fungal pathogens, including Candida species. researchgate.netnih.gov
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antimycobacterial drugs. Imidazole derivatives have been identified as a promising class of compounds in this area. researchgate.net Several studies have synthesized and evaluated imidazole-containing molecules for their activity against Mycobacterium tuberculosis. researchgate.netnih.govnih.gov For example, certain halogenated imidazole derivatives have shown inhibitory activity against both reference and clinical strains of M. tuberculosis. researchgate.net The structural design of these compounds often aims to mimic parts of other known potent antimycobacterial agents. nih.gov
Anticancer Research Applications
In addition to their antimicrobial properties, imidazole-based compounds have been investigated for their potential in cancer therapy.
Polo-like kinase 1 (Plk1) is a key regulator of the cell cycle, and its overexpression is common in many types of cancer, making it an attractive target for anticancer drug development. nih.govresearchgate.net The inhibition of Plk1 can lead to mitotic catastrophe and apoptosis in cancer cells. sigmaaldrich.com While there is no specific research on this compound as a Plk1 inhibitor, the development of small-molecule inhibitors targeting Plk1 is an active area of research. researchgate.net Some of these inhibitors are ATP-competitive, while others target the polo-box domain (PBD) of Plk1, which is involved in protein-protein interactions. researchgate.net
Indoleamine 2,3-Dioxygenase (IDO) Inhibition Studies
Indoleamine 2,3-dioxygenase (IDO1) is a key enzyme in the kynurenine (B1673888) pathway that catabolizes the essential amino acid L-tryptophan. crossfire-oncology.comlabcorp.com In the context of oncology, IDO1 is often upregulated in the tumor microenvironment, leading to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. nih.govresearchgate.net This process creates an immunosuppressive shield that allows cancer cells to evade immune surveillance, and high IDO1 expression is often correlated with a poor prognosis in several cancer types. crossfire-oncology.comnih.gov
Targeting IDO1 is a significant strategy in cancer immunotherapy. nih.gov The inhibition of IDO1 aims to restore local tryptophan levels and reduce immunosuppressive kynurenines, thereby reactivating anti-tumor immune responses, particularly from T cells and natural killer cells. crossfire-oncology.com Preclinical studies have demonstrated that IDO inhibitors can be an effective strategy for tumor control. nih.gov While early clinical trials of IDO1 inhibitors like epacadostat (B560056) in combination with checkpoint inhibitors showed promise, a subsequent phase 3 trial in advanced melanoma did not demonstrate the anticipated clinical benefit, which has prompted further research into the complexities of the tryptophan catabolism pathway. labcorp.comnih.gov The investigation into novel small molecule inhibitors continues, with a focus on various chemical scaffolds, including those based on heterocyclic systems like imidazole, to identify new therapeutic candidates. nih.gov
Investigations into Cell Proliferation Inhibition and Apoptosis Induction
A significant focus of anticancer drug discovery is the identification of compounds that can selectively inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. nih.gov Imidazole-based compounds have been a fertile ground for this research, with numerous derivatives demonstrating potent antiproliferative and pro-apoptotic effects across various cancer cell lines. nih.govnih.gov
Research has shown that certain imidazole derivatives can suppress the viability of colon cancer cells (DLD-1 and HCT-116) in a concentration-dependent manner. nih.gov Mechanistic studies revealed that these compounds can induce apoptosis, characterized by chromatin condensation and the appearance of apoptotic nuclei. nih.gov The induction of apoptosis by imidazole derivatives often involves the activation of the caspase cascade, including key executioner enzymes like caspase-3 and initiator caspases-8 and -9. nih.govnih.gov
Furthermore, these compounds can modulate the expression of proteins in the B-cell lymphoma-2 (Bcl-2) family, which are critical regulators of the intrinsic apoptotic pathway. nih.gov Studies have observed that treatment with imidazole derivatives can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio and promoting cell death. nih.gov Some imidazole compounds have also been found to arrest the cell cycle, preventing cancer cells from progressing through the division phases. nih.gov
| Compound | Cancer Cell Line | Observed Effect | Key Mechanistic Finding |
|---|---|---|---|
| Imidazole (Generic) | DLD-1 (Colon) | Reduced cell viability to 22% at 36 µM | Activation of caspase-3, -8, -9; suppressed Bcl-2, promoted Bax nih.gov |
| Imidazole (Generic) | HCT-116 (Colon) | Reduced cell viability to 28% at 36 µM | Cell cycle arrest at G0/G1 phase nih.gov |
| Compound 4f (1-(4-substituted phenyl)-2-ethyl Imidazole derivative) | HeLa (Cervical) | Induced 68.2% apoptosis rate at 3.24 µM | Increased Bax/Bcl-2 ratio; increased Caspase-3 expression nih.gov |
| Benzimidazole Salt | HepG2 (Liver) | IC50 value determined | Triggers apoptosis |
Research on Antineoplastic Effects of Fluorinated Imidazole Derivatives
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group, as present in this compound, is of particular interest. Research into fluorinated heterocyclic compounds, including imidazoles and structurally related triazoles, has revealed promising antineoplastic properties. frontiersin.org
Studies on various fluorinated analogs have demonstrated significant cytotoxicity against a range of human cancer cell lines, including breast, colon, lung, and prostate cancers. frontiersin.org The position and nature of the fluorine-containing group can play a major role in the observed anticancer activity. frontiersin.org For instance, a series of fluorinated triazole hybrids exhibited potent anticancer activity with IC₅₀ values in the micromolar range against gastric, breast, prostate, and esophageal cancer cell lines. frontiersin.org It was noted that the fluorinated hybrids were more efficient than their non-fluorinated counterparts. frontiersin.org
The mechanisms underlying these antineoplastic effects are diverse and can include the inhibition of key enzymes involved in cell proliferation. nih.govfrontiersin.org The versatility of the imidazole scaffold allows for the design of molecules that can target various biological pathways implicated in cancer, such as protein kinases and microtubule dynamics. nih.gov
| Compound Class | Cancer Cell Line | Activity Range (IC₅₀) | Reference |
|---|---|---|---|
| Fluorinated Triazoles | Various (60 human carcinomas) | 0.51–47.94 µM | frontiersin.org |
| Fluorinated Triazole Hybrids (Compound 37) | MGC-803, MCF-7, PC-3, EC-109 | 1.62–20.84 µM | frontiersin.org |
| Fluorinated Triazole Hybrids (Compound 38) | MGC-803, MCF-7, PC-3, EC-109 | 0.76–13.55 µM | frontiersin.org |
| Fluorinated Imidazole-Thioacetanilide Derivatives | Breast (MDAMB-453) | 16.6-31.6 µM | frontiersin.org |
Other Biological Activities under Investigation
Anti-inflammatory Research
The imidazole nucleus is a core component of molecules being investigated for anti-inflammatory properties. longdom.orgnih.gov Research in this area often focuses on the inhibition of key signaling proteins involved in the inflammatory cascade. One such target is the p38 MAP kinase, which plays a crucial role in the production of pro-inflammatory cytokines. nih.gov
A study involving a series of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives demonstrated significant in vitro inhibitory activity against p38 MAP kinase. nih.gov One of the synthesized compounds, AA6, showed considerable inhibitory activity with an IC₅₀ value of 403.57 ± 6.35 nM. nih.gov These findings suggest that imidazole derivatives containing a trifluoromethyl group could serve as a scaffold for the development of new anti-inflammatory agents. nih.gov
Antiviral Research
The broad biological activity of imidazole derivatives extends to antiviral applications. nih.gov A diverse range of imidazole-containing compounds has been synthesized and evaluated for activity against several viruses, including Human Immunodeficiency Virus (HIV), Dengue virus (DENV-2), and coronaviruses. nih.govnih.gov
For example, a library of imidazole-amide conjugates was developed as non-nucleoside reverse transcriptase inhibitors, with one compound showing potent antiviral activity against HIV-1. nih.gov Other research has focused on the potential of imidazole derivatives to inhibit the SARS-CoV-2 main protease, a critical enzyme for viral replication. nih.gov Molecular docking studies have identified several imidazole analogs with high binding energy to the protease's active site, suggesting they could be potential inhibitors of COVID-19. nih.govnih.gov The chemical stability and potential for modification make the 1,2,4-triazole (B32235) (a related azole) and imidazole frameworks attractive for developing new antiviral agents. researchgate.net
Receptor Modulation Studies (e.g., mGluR2, CB1)
Metabotropic glutamate (B1630785) receptors (mGluRs) and cannabinoid receptors (CB1) are important G-protein-coupled receptors (GPCRs) in the central nervous system that modulate neurotransmission and are targets for various neurological and psychiatric conditions. nih.govwikipedia.org
Group II mGlu receptors, which include mGluR2 and mGluR3, are involved in regulating glutamate release. nih.govnih.gov Agonists and positive allosteric modulators of these receptors are being investigated for the treatment of disorders like schizophrenia and anxiety. wikipedia.orgmdpi.com The cannabinoid receptor 1 (CB1) is involved in regulating reinforcement and motivation. nih.gov Negative allosteric modulators (NAMs) of the CB1 receptor have been studied as a potential therapeutic strategy to reduce the reinforcing properties of opioids without causing some of the side effects associated with direct receptor antagonists. nih.gov Heterocyclic compounds are frequently explored as scaffolds for designing selective modulators of these complex receptor systems.
Advanced Topics and Future Research Directions for 4 Methyl 2 3,3,3 Trifluoropropyl 1h Imidazole
Development of Novel Synthetic Pathways for Fluorinated Imidazoles
The synthesis of fluorinated heterocyclic compounds is a significant area of research, driven by the unique properties that fluorine atoms impart to molecules. nih.gov Future research on 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole will likely focus on developing more efficient, regioselective, and scalable synthetic routes. Current methodologies for creating similar structures often involve multi-step processes, but new approaches are continually emerging.
Future synthetic strategies could explore:
Direct C-H Functionalization: Advanced methods that allow for the direct introduction of the 3,3,3-trifluoropropyl group onto a pre-formed 4-methyl-imidazole ring would be highly atom-economical. This avoids the need for pre-functionalized starting materials.
Novel Fluorinating Reagents: The development and application of new, safer, and more selective electrophilic or nucleophilic fluorinating agents could streamline the synthesis of the trifluoropropyl side chain or other fluorinated precursors. nih.govacs.org
Flow Chemistry: Continuous flow reactors could offer improved control over reaction parameters (temperature, pressure, reaction time), potentially increasing yields and safety, especially for exothermic fluorination reactions.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly stereoselective and environmentally friendly pathways.
A comparative overview of potential synthetic approaches for fluorinated imidazoles is presented below.
| Synthetic Strategy | Description | Potential Advantages | Challenges |
| Cyclocondensation | Building the imidazole (B134444) ring from acyclic, fluorine-containing precursors (e.g., a trifluoropropyl-substituted amidine with an α-haloketone). researchgate.net | Good for structural diversity; allows for early introduction of the fluorinated moiety. | May require harsh conditions; regioselectivity can be an issue. |
| Van Leusen Imidazole Synthesis | A [3+2] cycloaddition reaction involving a tosylmethyl isocyanide (TosMIC) reagent and an aldimine. nih.gov | High functional group tolerance; often proceeds in a single pot. | Requires specific TosMIC reagents which may not be commercially available. |
| Electrophilic Fluorination | Direct fluorination of a rationally designed imidazole derivative using reagents like N-fluorobenzenesulfonimide (NFSI). acs.org | Late-stage functionalization is possible. | Regioselectivity can be difficult to control without appropriate directing groups. |
| Cross-Coupling Reactions | Palladium- or copper-catalyzed coupling of a halogenated imidazole with a trifluoropropyl-containing organometallic reagent. | Well-established and versatile methodology. | Requires synthesis of specific organometallic reagents; potential for catalyst poisoning. |
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry offers powerful tools for predicting the properties of novel molecules like this compound, thereby guiding and accelerating experimental research. In silico methods can be used to model molecular structure, predict reactivity, and estimate potential biological activity before synthesis.
Future research directions in this area include:
Quantum Mechanical Calculations: Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, conformational preferences, and spectroscopic properties (NMR, IR). nih.govresearchgate.net This helps in understanding the influence of the trifluoropropyl group on the imidazole ring's aromaticity and reactivity.
Molecular Docking Simulations: If a biological target is hypothesized, molecular docking can predict the binding affinity and orientation of the compound within the target's active site. nih.gov This is crucial for designing new enzyme inhibitors or receptor modulators. For instance, studies have used docking to design novel imidazole-based inhibitors for enzymes like heme oxygenase-1, which is implicated in cancer. nih.gov
ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov For this compound, these models could estimate its oral bioavailability, metabolic stability, and potential for off-target toxicity, saving significant resources in the early stages of drug discovery.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when interacting with a biological target or solvent over time, providing deeper insights into the stability of binding poses and the mechanism of interaction.
| Computational Method | Application for this compound | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | Geometry optimization, electronic property calculation. | Stable conformations, dipole moment, reactivity sites, NMR chemical shifts. mdpi.com |
| Molecular Docking | Binding to hypothetical enzyme targets (e.g., kinases, cytochrome P450s). | Preferred binding modes, binding energy scores, key interacting residues. |
| ADMET Prediction | In silico pharmacokinetic and toxicity profiling. | Likelihood of being orally bioavailable, metabolic pathways, potential toxicity flags. nih.gov |
| Molecular Dynamics (MD) | Simulation of the compound in a solvated protein-ligand complex. | Stability of the docked pose, role of water molecules, conformational changes upon binding. |
Exploration of Mechanisms of Action at a Molecular Level for Specific Biological Targets
The imidazole scaffold is a well-known "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets through hydrogen bonding and metal coordination. nih.gov The introduction of a trifluoropropyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions.
Future research should aim to identify specific biological targets for this compound and elucidate its mechanism of action. Potential avenues of exploration include:
Enzyme Inhibition: Many imidazole-containing drugs function as enzyme inhibitors. The nitrogen atoms of the imidazole ring can coordinate with metal ions in metalloenzymes or act as hydrogen bond donors/acceptors. nih.gov High-throughput screening could identify potential enzyme targets.
Receptor Modulation: Fluorinated imidazoles could be designed to act as agonists or antagonists for various receptors, such as G-protein coupled receptors (GPCRs).
Ion Channel Interaction: The unique electronic properties conferred by the trifluoromethyl group could facilitate interactions with ion channels.
Anti-proliferative Agents: Imidazole derivatives have been investigated as anti-mitotic agents that target tubulin polymerization, a key process in cell division. nih.gov
Understanding the mechanism would involve techniques like X-ray crystallography of the compound bound to its target, kinetic assays to determine the type of inhibition, and cell-based assays to confirm its effect in a biological system.
Integration of this compound in Chemical Probes and Tools for Biological Systems
Beyond therapeutic applications, fluorinated imidazoles hold promise as chemical tools for studying biological systems. The unique properties of fluorine, such as the ¹⁹F NMR signal and its utility in PET imaging, make it a valuable label.
Future research could focus on developing this compound into:
PET Imaging Agents: The trifluoromethyl group is not directly suitable for PET, but the synthetic pathways developed could be adapted to introduce a radioactive ¹⁸F atom. A structurally related compound, [¹⁸F]-labeled 2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide ([¹⁸F]-EF3), has been developed as a PET imaging agent for detecting hypoxia (low oxygen levels) in tumors. researchgate.net This demonstrates the utility of the trifluoropropyl-imidazole scaffold in designing probes for diagnostic purposes. The nitroimidazole portion of [¹⁸F]-EF3 is the hypoxia-targeting moiety, but the trifluoropropyl group enhances its pharmacokinetic properties. researchgate.net
¹⁹F NMR Probes: Since there is no natural background ¹⁹F signal in biological systems, ¹⁹F NMR can be used to study the compound's interaction with biomolecules or its distribution in cells and tissues without interference.
Fluorescent Probes: The imidazole core can be incorporated into larger molecular systems designed to act as fluorescent sensors. For instance, imidazole derivatives have been developed as fluorescent probes for detecting specific metal ions. researchgate.net The fluorinated side chain could be used to tune the probe's photophysical properties and cellular uptake.
The development of such tools would not only advance our understanding of biological processes but could also lead to new diagnostic methods.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted amines with aldehydes or ketones under reflux conditions. For example, analogous imidazole derivatives are synthesized using catalysts like ammonium acetate and solvents like ethanol or acetic acid . Optimization includes varying temperature (80–120°C), reaction time (6–24 hours), and stoichiometric ratios of reactants. Characterization via , , and IR spectroscopy is critical to confirm structure and purity .
Q. How do researchers verify the structural integrity of this compound?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- NMR : Peaks for the imidazole ring protons (δ 7.2–8.5 ppm) and trifluoropropyl group (δ 2.5–3.5 ppm for -CF and adjacent -CH-) are key markers .
- Elemental Analysis : Discrepancies between calculated and observed C, H, N percentages (e.g., ±0.3%) indicate impurities .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) .
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity and binding affinity of this compound in drug design?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model electronic properties, while molecular docking (AutoDock, Schrödinger) predicts interactions with biological targets. For example, imidazole derivatives with fluorinated side chains show enhanced binding to enzymes like indoleamine 2,3-dioxygenase due to hydrophobic and electrostatic interactions . Advanced workflows integrate computational predictions with experimental validation (e.g., IC assays) .
Q. How can contradictory spectral data for imidazole derivatives be resolved in peer-reviewed studies?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Variable Temperature NMR : Resolves dynamic tautomerism (e.g., 1H-imidazole vs. 3H-imidazole forms) .
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton and carbon signals .
- Reproducibility Checks : Independent synthesis and characterization under identical conditions .
Q. What role does the trifluoropropyl group play in modulating the compound’s physicochemical properties?
- Methodological Answer : The -CF group enhances lipophilicity (logP), metabolic stability, and bioavailability. For example, fluorinated imidazoles exhibit improved membrane permeability in pharmacokinetic studies . Comparative studies with non-fluorinated analogs (e.g., methyl or ethyl substituents) reveal significant differences in solubility and thermal stability (TGA/DSC data) .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying pH and temperature?
- Methodological Answer :
- Accelerated Degradation : Expose the compound to pH 1–13 buffers at 40–80°C for 1–4 weeks.
- Analytical Tools : Monitor degradation via HPLC (retention time shifts) and LC-MS for byproduct identification .
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations .
Q. What advanced separation techniques are suitable for purifying this compound from reaction mixtures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
